In-Depth Technical Guide to 1-Methoxy-2-butanol: Structure, Properties, and Applications
In-Depth Technical Guide to 1-Methoxy-2-butanol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of 1-Methoxy-2-butanol, with a particular focus on its relevance in research and pharmaceutical development.
Chemical Structure and Identification
1-Methoxy-2-butanol is a secondary alcohol and an ether. Its structure consists of a butane backbone with a methoxy group (-OCH₃) at the C1 position and a hydroxyl group (-OH) at the C2 position.
| Identifier | Value |
| IUPAC Name | 1-methoxybutan-2-ol[1] |
| CAS Number | 53778-73-7[2] |
| Molecular Formula | C₅H₁₂O₂[2] |
| Molecular Weight | 104.15 g/mol [3] |
| SMILES | CCC(O)COC[3] |
| InChI | InChI=1S/C5H12O2/c1-3-5(6)4-7-2/h5-6H,3-4H2,1-2H3[2] |
| InChIKey | CSZZMFWKAQEMPB-UHFFFAOYSA-N[2] |
Chemical Structure Diagram:
Caption: 2D structure of 1-Methoxy-2-butanol.
Physicochemical and Spectroscopic Properties
Summarized below are the key physicochemical and spectroscopic properties of 1-Methoxy-2-butanol.
Physicochemical Properties:
| Property | Value | Reference |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 133-135 °C (lit.) | [4] |
| Melting Point | -90 °C (estimate) | [4] |
| Density | 0.906 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.412 (lit.) | [4] |
| Flash Point | 39 °C (102.2 °F) - closed cup | [5] |
| Vapor Pressure | 2.967 mmHg at 25 °C (est.) | [5] |
| logP (Octanol/Water) | 0.168 (est) | [4] |
| Water Solubility | Moderately soluble | [3] |
Spectroscopic Data:
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | Spectra available, detailed peak assignments vary by source.[6] |
| ¹³C NMR | Spectra available, detailed peak assignments vary by source.[7] |
| Infrared (IR) | Spectra available, characteristic peaks for O-H and C-O stretching.[8] |
| Mass Spectrometry (MS) | Electron ionization spectra available.[2][9] |
Synthesis of 1-Methoxy-2-butanol
A common and efficient laboratory-scale synthesis of 1-Methoxy-2-butanol involves the ring-opening of 1,2-epoxybutane with methanol.[3] A particularly effective method utilizes graphite oxide as a heterogeneous catalyst.[10]
Experimental Protocol: Graphite Oxide-Catalyzed Synthesis
This protocol describes the synthesis of 1-Methoxy-2-butanol from 1,2-epoxybutane and methanol using graphite oxide as a catalyst.[10]
Materials:
-
1,2-Epoxybutane (1.0 mmol)
-
Methanol (5.0 mmol)
-
Graphite Oxide (GO) (1 mg)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Flash column chromatography setup
Procedure:
-
To a solution of 1,2-epoxybutane (1 mmol) and methanol (5 mmol) in a round-bottom flask, add 1 mg of graphite oxide (GO) at room temperature.
-
Stir the mixture at 20 °C for 1 hour.
-
Monitor the reaction progress by Gas Chromatography/Mass Spectrometry (GC/MS) analysis.
-
Upon completion, add CH₂Cl₂ to the reaction mixture.
-
Filter the mixture to remove the graphite oxide catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography using a hexane/EtOAc (6:1) mixture as the eluent to isolate pure 1-Methoxy-2-butanol.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of 1-Methoxy-2-butanol.
Applications in Research and Drug Development
1-Methoxy-2-butanol serves as a versatile solvent and a key intermediate in the synthesis of various organic compounds, including those with potential pharmaceutical applications.[3]
Role as a Synthetic Intermediate:
General Experimental Protocol: N-Alkylation of an Amine (Illustrative)
This protocol provides a general methodology for the N-alkylation of a primary amine, which can be conceptually applied to the synthesis of derivatives from 1-Methoxy-2-butanol.
Materials:
-
Primary amine (e.g., n-hexylamine)
-
1-Methoxy-2-butanol (as the alkylating agent precursor, which would first be oxidized to the corresponding ketone)
-
Ruthenium catalyst (as described in the literature)
-
Suitable solvent (e.g., toluene)
-
Reducing agent (if proceeding via reductive amination)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure (Conceptual Outline):
-
The reaction would likely proceed via a "borrowing hydrogen" mechanism, where the catalyst temporarily oxidizes the alcohol (1-Methoxy-2-butanol) to the corresponding ketone.
-
The ketone then reacts with the primary amine (n-hexylamine) to form an imine intermediate.
-
The catalyst, which "borrowed" the hydrogen, then reduces the imine to the final N-alkylated amine product, N-(1-methoxy-2-butyl)-n-hexylamine, and is regenerated.
-
The reaction would be carried out under an inert atmosphere at an elevated temperature.
-
Work-up would involve removing the catalyst by filtration, followed by solvent evaporation and purification of the product by chromatography or distillation.
Logical Relationship for N-Alkylation:
Caption: Logical workflow for N-alkylation using 1-Methoxy-2-butanol.
Role as a Solvent:
Due to its amphiphilic nature, 1-Methoxy-2-butanol can be a useful solvent in various pharmaceutical processes, such as in the formulation of drug substances or during crystallization and purification steps.[3][11] Its moderate boiling point and water solubility make it a potentially greener alternative to more hazardous solvents.
Safety and Handling
1-Methoxy-2-butanol is a flammable liquid and requires appropriate safety precautions.[1]
GHS Hazard Information:
-
Pictogram: Flame (GHS02)[1]
-
Signal Word: Warning[1]
-
Hazard Statement: H226: Flammable liquid and vapor[1]
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces.[12]
-
Keep the container tightly closed in a dry and well-ventilated place.[12]
-
Ground/bond container and receiving equipment to prevent static discharge.
-
Use personal protective equipment, including safety glasses, gloves, and a respirator if ventilation is inadequate.[13]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
This guide provides a foundational understanding of 1-Methoxy-2-butanol for professionals in research and drug development. For specific applications, it is essential to consult detailed research articles and safety data sheets.
References
- 1. 2-Butanol, 1-methoxy- | C5H12O2 | CID 40895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butanol, 1-methoxy- [webbook.nist.gov]
- 3. Buy 1-Methoxy-2-butanol | 53778-73-7 [smolecule.com]
- 4. 1-METHOXY-2-BUTANOL CAS#: 53778-73-7 [m.chemicalbook.com]
- 5. 1-methoxy-2-butanol, 53778-73-7 [thegoodscentscompany.com]
- 6. 1-METHOXY-2-BUTANOL(53778-73-7) 1H NMR [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 1-METHOXY-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. opcw.org [opcw.org]
- 13. static.cymitquimica.com [static.cymitquimica.com]
